Nanterinone

概要

説明

これは経口投与可能な部分的ホスホジエステラーゼ阻害剤であり、軽度から中等度の心不全患者において有意な急性血行動態学的効果を示しています . ナンテリノンは心機能を改善し、血管抵抗を低下させることで知られており、心不全治療の有望な候補となっています .

2. 製法

合成経路と反応条件: ナンテリノンは様々な合成方法によって合成することができます。 一般的な経路の1つは、4-フルオロ-2-メチルニトロベンゼンを他の試薬と縮合させて目的の化合物を形成することです . 反応条件は、一般的に目的の生成物が得られるよう、制御された温度と特定の触媒の使用を伴います。

工業生産方法: ナンテリノンの工業生産は、収率と純度を最大限にするために最適化された反応条件を用いた大規模合成を伴います。 このプロセスには、最終生成物が製薬用途に必要な基準を満たすことを保証するための複数の精製工程が含まれます .

3. 化学反応解析

反応の種類: ナンテリノンは、次のような様々な化学反応を受けます。

酸化: ナンテリノンは特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、ナンテリノンを異なる薬理学的特性を持つ還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化誘導体を生じることがありますが、還元はナンテリノンの還元型を生成することができます .

準備方法

Synthetic Routes and Reaction Conditions: Nanterinone can be synthesized through various synthetic methods. One common route involves the condensation of 4-fluoro-2-methylnitrobenzene with other reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets the required standards for pharmaceutical use .

化学反応の分析

Types of Reactions: Nanterinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

科学的研究の応用

Cardiovascular Applications

Nanterinone has been studied for its effects on cardiovascular health, particularly in the treatment of heart failure. Research indicates that this compound acts as a partial phosphodiesterase inhibitor, which can lead to improved hemodynamics in patients with mild to moderate heart failure. A study demonstrated that this compound significantly enhances cardiac output and reduces pulmonary capillary wedge pressure, suggesting its efficacy in alleviating symptoms associated with heart failure .

Case Study: Hemodynamic Effects

- Objective : To evaluate the acute hemodynamic effects of this compound.

- Population : Patients with mild to moderate heart failure.

- Results : Improved cardiac output and reduced preload were observed, indicating a beneficial role in heart failure management.

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial properties. Research highlights their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism involves the inhibition of bacterial DNA synthesis, which is crucial for bacterial growth and reproduction .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The anticancer activity of this compound has been investigated in various cancer cell lines. Studies have shown that this compound exhibits cytotoxic effects against several types of cancer cells by inducing apoptosis and inhibiting cell proliferation. This mechanism is attributed to its ability to interfere with cellular signaling pathways involved in cancer progression .

Case Study: Cytotoxicity Against Cancer Cells

- Objective : To assess the anticancer effects of this compound on human cancer cell lines.

- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The compound appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is critical in diseases like Alzheimer's and Parkinson's .

作用機序

ナンテリノンは、環状アデノシン一リン酸(cAMP)を分解する酵素であるホスホジエステラーゼを部分的に阻害することにより効果を発揮します。 この酵素を阻害することにより、ナンテリノンはcAMPレベルを高め、心臓収縮力の増強と血管拡張につながります。 関与する分子標的には、ホスホジエステラーゼIIIやその他の関連酵素が含まれます .

類似化合物:

ミルリノン: 類似の強心作用と血管拡張作用を持つ別のホスホジエステラーゼ阻害剤.

アムリノン: 強心作用がある関連化合物ですが、薬物動態特性が異なります。

エノキシモン: 心不全の治療に使用される別のホスホジエステラーゼ阻害剤.

ナンテリノンの独自性: ナンテリノンは、バランスのとれた血管拡張作用とホスホジエステラーゼの部分阻害により独特で、他の阻害剤と比較して副作用が少ない可能性があります。 心臓機能を改善しながら心拍数に著しく影響を与えないことは、類似化合物との違いです .

類似化合物との比較

Milrinone: Another phosphodiesterase inhibitor with similar inotropic and vasodilatory properties.

Amrinone: A related compound with positive inotropic effects but different pharmacokinetic properties.

Enoximone: Another phosphodiesterase inhibitor used in the treatment of heart failure.

Uniqueness of Nanterinone: this compound is unique due to its balanced vasodilatory effects and partial inhibition of phosphodiesterase, which may result in fewer side effects compared to other inhibitors. Its ability to improve cardiac function without significantly affecting heart rate sets it apart from similar compounds .

生物活性

Nanterinone, a phosphodiesterase (PDE) inhibitor, has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and its pharmacological mechanisms.

Overview of this compound

This compound is classified as a PDE inhibitor that modulates intracellular levels of cyclic nucleotides such as cAMP and cGMP, which are crucial for various cellular functions. By inhibiting PDEs, this compound enhances the effects of these second messengers, leading to vasodilation and improved cardiac contractility.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of phosphodiesterase enzymes. This inhibition results in increased levels of cyclic AMP (cAMP), which plays a significant role in mediating vasodilation and positive inotropic effects in cardiac tissues.

- Vasodilation : Increased cAMP levels lead to relaxation of vascular smooth muscle cells.

- Positive Inotropic Effect : Enhanced cAMP concentration boosts cardiac contractility, improving heart function in patients with heart failure.

Cardiovascular Effects

This compound has been studied for its effects on patients with mild to moderate heart failure. A clinical study indicated that this compound administration resulted in significant hemodynamic improvements:

| Parameter | Baseline Value | Post-Treatment Value | Significance |

|---|---|---|---|

| Mean Arterial Pressure | 82 mmHg | 71 mmHg | P < 0.01 |

| Stroke Volume Index | 20 ml/m² | 30 ml/m² | P < 0.005 |

| dP/dt (Left Ventricular) | 858 mmHg/s | 1,130 mmHg/s | P < 0.005 |

These findings suggest that this compound effectively reduces afterload while improving stroke volume and overall cardiac output.

Case Studies

-

Clinical Case Study on Heart Failure :

A study involving patients with New York Heart Association class III or IV heart failure demonstrated that incremental doses of this compound led to improved hemodynamic parameters without significant adverse effects. Patients exhibited enhanced exercise tolerance and reduced symptoms associated with heart failure. -

Comparative Study with Other PDE Inhibitors :

In a comparative analysis with other PDE inhibitors, this compound showed superior efficacy in increasing stroke work index at lower end-diastolic pressures compared to agents like nitroprusside, indicating its potential as a preferred treatment option for heart failure management.

Research Findings

Recent studies have highlighted the multifaceted role of this compound beyond cardiovascular applications:

- Neuroprotective Effects : Research indicates that PDE inhibitors can also exhibit neuroprotective properties by enhancing cAMP signaling pathways in neuronal tissues.

- Potential in Treating Taste and Smell Disorders : Emerging studies are exploring the use of this compound in addressing disorders related to taste and smell, leveraging its ability to modulate cyclic nucleotide levels effectively.

特性

CAS番号 |

102791-47-9 |

|---|---|

分子式 |

C15H15N3O |

分子量 |

253.30 g/mol |

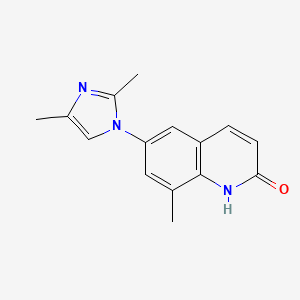

IUPAC名 |

6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8H,1-3H3,(H,17,19) |

InChIキー |

NMNXBEXPAHSXOK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C |

正規SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C |

外観 |

Solid powder |

Key on ui other cas no. |

102791-47-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methyl-2(1H)-quinolinone nanterinone UK 61260 UK-61,260 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。